2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene
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Overview
Description
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H3BrClF2. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-4-(difluoromethyl)-3-fluorobenzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Purification steps such as distillation or recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated or dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with new functional groups.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of partially or fully dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of halogenated compounds’ effects on biological systems and their potential as bioactive agents.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene depends on its specific application. In chemical reactions, the halogen atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple halogen atoms can enhance the compound’s reactivity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-chloro-4-fluorobenzene
- 2-Bromo-1-chloro-4-(trifluoromethyl)benzene
- 2-Bromo-1-chloro-3-fluorobenzene
Uniqueness
2-Bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene is unique due to the presence of both difluoromethyl and fluorine substituents on the benzene ring. This combination of halogen atoms imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization. The compound’s unique structure makes it valuable in the synthesis of specialized organic molecules and in various research applications .
Properties
Molecular Formula |
C7H3BrClF3 |
---|---|
Molecular Weight |
259.45 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-(difluoromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H3BrClF3/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H |
InChI Key |
AKFTUGWHMFYHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)F)Br)Cl |
Origin of Product |
United States |
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